2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Description
2,3-Dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to an imidazo[2,1-b][1,3]thiazole heterocycle. The core structure includes:
- Benzamide moiety: Substituted with 2,3-dimethoxy groups, which may enhance solubility and influence binding interactions through hydrogen bonding or π-π stacking.
- Imidazo[2,1-b][1,3]thiazole: A fused bicyclic system with a methyl group at position 3, contributing to hydrophobic interactions and metabolic stability.
- Phenyl linker: Connects the benzamide and imidazo-thiazole units, providing structural rigidity.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-17(11-24(13)21)14-6-4-7-15(10-14)22-20(25)16-8-5-9-18(26-2)19(16)27-3/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYHDQMPGFMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the phenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the imidazo-thiazole ring.
Formation of the benzamide: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)amine.
Substitution: Formation of 2,3-dihalogenated or 2,3-dialkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. In particular, derivatives similar to 2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide have been evaluated for their ability to induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Tubulin inhibition |
| Compound B | HeLa | 7.5 | Apoptosis induction |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The thiazole moiety is also linked to antimicrobial activity. Studies have shown that thiazole derivatives can exhibit potent antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.125 µg/mL | |
| Escherichia coli | 6.25 µg/mL |
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of various thiazole derivatives in multicellular spheroid models. The results indicated that certain derivatives significantly reduced tumor growth compared to controls .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole-containing compounds against drug-resistant strains of bacteria. The findings highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The imidazo-thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences:
Physicochemical Properties
- Polarity : The 2,3-dimethoxy groups may increase solubility compared to chloro- or trifluoromethyl-substituted analogs (e.g., 4-chloro derivative) .
- logP : Estimated logP ~3.5 (similar to SRT1460), suggesting moderate membrane permeability .
Data Tables
Table 1: Structural Comparison
| Feature | Target Compound | SRT1720 | SRT1460 |
|---|---|---|---|
| Benzamide Substituents | 2,3-Dimethoxy | Quinoxaline-2-carboxamide | 3,4,5-Trimethoxy |
| Imidazo-Thiazole Group | 3-Methyl | 3-(Piperazine-methyl) | 3-(Piperazine-methyl) |
| Molecular Formula | C₂₃H₂₂N₃O₃S | C₂₅H₂₃N₇OS | C₂₆H₂₅N₅O₄S |
Biological Activity
2,3-Dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a dimethoxy group, a thiazole moiety, and a benzamide backbone. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Properties : Many thiazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins and activation of caspases .
- Antimicrobial Activity : Compounds featuring imidazo-thiazole frameworks are noted for their antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activity Overview
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization to construct the imidazo[2,1-b][1,3]thiazole ring, often starting from aminothiazole precursors. For example, cyclization of 3-methylimidazo-thiazole derivatives with halogenated intermediates under reflux conditions (e.g., ethanol, 80°C) .
- Benzamide Coupling : Reaction of the thiazole intermediate with 2,3-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at C2/C3 of benzamide, methyl group on imidazothiazole) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNOS: ~422.12) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Target Prediction : Use computational tools (e.g., molecular docking) to screen against kinase or GPCR libraries, leveraging structural similarities to imidazothiazole-based SIRT1 activators .
- In Vitro Assays : Test inhibition of enzymes like urease or proteases, given the activity of related thiazole derivatives . For example, measure IC values in urease inhibition assays using jack bean urease .
- Cellular Models : Evaluate apoptosis induction in cancer cell lines (e.g., glioblastoma) via ER stress pathways, as seen with structurally analogous imidazothiazoles .
Q. What strategies optimize structure-activity relationship (SAR) studies?
- Substituent Variation : Modify methoxy groups (e.g., replace with Cl or NO) to assess electronic effects on bioactivity. Evidence from SIRT1 agonists shows methoxy groups enhance binding .
- Scaffold Hybridization : Fuse the benzamide moiety with triazolopyridazine cores (as in ) to enhance solubility or target affinity.
- Pharmacokinetic Profiling : Measure logP (octanol-water) to correlate lipophilicity with cellular uptake .
Q. How can inconsistencies in synthetic yields be resolved?
- Reaction Optimization : Adjust catalysts (e.g., Pd(OAc) for Suzuki couplings) or solvent systems (DMF vs. THF) to improve efficiency. For example, yields for imidazothiazole intermediates vary from 40–65% depending on base (KCO vs. NaH) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization during cyclization) .
Q. What experimental designs are recommended for bioactivity assays?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine EC/IC. Include positive controls (e.g., minocycline for ER stress assays) .
- Selectivity Screening : Compare activity against related targets (e.g., SIRT1 vs. SIRT2/3) to assess specificity .
- Mechanistic Studies : Use Western blotting for ER stress markers (e.g., CHOP, GRP78) in glioblastoma models .
Q. How should conflicting bioactivity data be analyzed?
- Replicate Experiments : Ensure consistency across ≥3 independent trials. For example, variations in urease inhibition (IC ± 10%) may stem from enzyme batch differences .
- Meta-Analysis : Cross-reference with SAR data from analogous compounds (e.g., triazolopyridazines in ) to identify trends.
- Computational Validation : Perform molecular dynamics simulations to confirm binding stability in disputed targets .
Q. What role does computational modeling play in studying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
